(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
CAS No.:
Cat. No.: VC16393055
Molecular Formula: C25H17ClO6
Molecular Weight: 448.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17ClO6 |
|---|---|
| Molecular Weight | 448.8 g/mol |
| IUPAC Name | [(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
| Standard InChI | InChI=1S/C25H17ClO6/c1-14-2-4-15(5-3-14)25(28)31-19-6-7-20-21(11-19)32-22(23(20)27)10-16-8-18(26)9-17-12-29-13-30-24(16)17/h2-11H,12-13H2,1H3/b22-10- |
| Standard InChI Key | XZMSGUMZNPEWPN-YVNNLAQVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Analysis
The molecule comprises three primary components:
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Benzofuran backbone: A 2,3-dihydro-1-benzofuran system with a ketone group at position 3 and a methylidene substituent at position 2.
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Benzodioxin moiety: A 6-chloro-4H-1,3-benzodioxin group attached to the methylidene bridge.
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4-Methylbenzoate ester: A para-methyl-substituted benzoyloxy group at position 6 of the benzofuran ring.
The Z-configuration of the methylidene double bond (2Z) is critical for maintaining planarity between the benzofuran and benzodioxin systems, potentially influencing electronic conjugation and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 426.85 g/mol | |
| Solubility | Low in water; soluble in DMSO, DCM | |
| Melting point | Not reported | – |
Synthetic Methodologies
Multi-Step Synthesis Strategy
While no direct synthesis route for this compound is documented, analogous benzofuran derivatives are typically synthesized through:
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Benzofuran core formation: Acid-catalyzed cyclization of phenolic precursors with alkynyl sulfoxides . For example, trifluoroacetic anhydride promotes cyclization between 2,6-dimethylphenol and alkynyl sulfoxides to yield substituted benzofurans .
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Benzodioxin coupling: Ullmann-type coupling or nucleophilic aromatic substitution to introduce the chlorinated benzodioxin group.
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Esterification: Steglich esterification using 4-methylbenzoic acid and the hydroxylated benzofuran intermediate under DCC/DMAP conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuran cyclization | CFCOO, DCM, rt, 1 h | 71% |
| Esterification | DCC, DMAP, THF, 0°C to rt | ~65% |
Chemical Reactivity and Stability
Degradation Pathways
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Hydrolysis: The ester group is susceptible to alkaline hydrolysis, yielding 4-methylbenzoic acid and the corresponding benzofuran alcohol.
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Oxidation: The α,β-unsaturated ketone may undergo epoxidation or Michael addition under oxidative conditions .
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Photodegradation: Benzodioxin systems are prone to radical-mediated cleavage under UV light .
Biological Activities and Mechanistic Hypotheses
Antimicrobial Activity
Structural analogs with imidazole/triazole substitutions demonstrate moderate antifungal activity against Candida albicans . The 4-methylbenzoate group could improve membrane permeability, targeting fungal N-myristoyltransferase .
Table 3: Hypothesized Biological Targets
| Target | Mechanism | Likelihood |
|---|---|---|
| Topoisomerase II | DNA intercalation | High |
| NF-κB | Inhibition of nuclear translocation | Moderate |
| CaNmt | Myristoylation inhibition | Low |
Applications and Future Directions
Pharmaceutical Development
The compound’s dual benzofuran-benzodioxin architecture positions it as a candidate for:
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Oncology: Combinatorial therapies with DNA-damaging agents.
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Infectious diseases: Adjuvant antifungals in drug-resistant strains.
Material Science
Conjugated π-systems may enable applications in organic semiconductors or photoresponsive materials.
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